(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group and a fluorophenyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of CF3SO2Na for the trifluoromethylation of secondary amines, which can be extended to the configuration of perfluoroalkyl amines using RfSO2Na . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques that ensure high yield and purity. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a difluoromethylated ketone, while reduction could produce a difluoromethylated alcohol.
Scientific Research Applications
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can influence the binding affinity and specificity of the compound to these targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-(Trifluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
- ®-1-(3-(Difluoromethyl)-2-chlorophenyl)ethan-1-amine hydrochloride
- ®-1-(3-(Difluoromethyl)-2-bromophenyl)ethan-1-amine hydrochloride
Uniqueness
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds.
Biological Activity
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride, also known as (R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
- Chemical Formula : C9H11ClF3N
- Molecular Weight : 225.64 g/mol
- CAS Number : 2569698-42-4
- Physical State : Solid, typically available as a hydrochloride salt.
Synthesis
The synthesis of this compound involves several steps, including:
- Starting Materials : The synthesis begins with commercially available fluorinated phenyl compounds.
- Reagents : Common reagents include amines and difluoromethylating agents.
- Conditions : Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent degradation.
The compound exhibits biological activity primarily through modulation of the PI3K-Akt-mTOR signaling pathway, which is crucial in various cellular processes including growth, proliferation, and survival. Research indicates that it may act as an inhibitor of this pathway, leading to effects such as apoptosis in cancer cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effectiveness against different cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
MCF7 (breast cancer) | 5 | High |
MDA-MB-231 (breast cancer) | 15 | Moderate |
J774 (macrophages) | >50 | Low |
These results indicate that this compound shows higher selectivity towards MCF7 cells compared to MDA-MB-231 cells, suggesting potential for targeted cancer therapies.
In Vitro Studies
In vitro studies have demonstrated that the compound significantly inhibits cell proliferation in MCF7 cells at concentrations as low as 5 µM. This effect is attributed to the induction of apoptosis and the production of reactive oxygen species (ROS), which are critical mediators of cell death.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a colorectal tumor model, administration of the compound resulted in a notable reduction in tumor size compared to control groups. The mechanism involves downregulation of key proteins involved in tumor growth and survival.
Properties
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVWLMYIWIMIAX-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.